molecular formula C7H11ClN2 B8803217 2-(2-Aminoethyl)pyridine hydrochloride CAS No. 24319-18-4

2-(2-Aminoethyl)pyridine hydrochloride

Cat. No. B8803217
CAS RN: 24319-18-4
M. Wt: 158.63 g/mol
InChI Key: CGTWPKMZGWJCGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04895840

Procedure details

Concentrated hydrochloric acid (16.50 ml, 0.20 mole) was poured slowly into a stirred solution of 2-(2-aminoethyl)pyridine (12.22 g, 0.10 mole) in 200 ml absolute ethanol. The mixture was concentrated to dryness and the residual solid recrystallized from 600 ml absolute ethanol. The light orange-pink solid was collected and yielded 8.48 g; mp 187°-189° C. (lit1 186°-189° C.).
Quantity
16.5 mL
Type
reactant
Reaction Step One
Quantity
12.22 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].[NH2:2][CH2:3][CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][N:6]=1>C(O)C>[ClH:1].[N:6]1[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=1[CH2:4][CH2:3][NH2:2] |f:3.4|

Inputs

Step One
Name
Quantity
16.5 mL
Type
reactant
Smiles
Cl
Name
Quantity
12.22 g
Type
reactant
Smiles
NCCC1=NC=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
the residual solid recrystallized from 600 ml absolute ethanol
CUSTOM
Type
CUSTOM
Details
The light orange-pink solid was collected
CUSTOM
Type
CUSTOM
Details
yielded 8.48 g
CUSTOM
Type
CUSTOM
Details
mp 187°-189° C. (lit1 186°-189° C.)

Outcomes

Product
Name
Type
Smiles
Cl.N1=C(C=CC=C1)CCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.